Olmidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOREOOGDLINFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865064 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22693-65-8, 46319-96-4, 788094-87-1 | |
| Record name | Olmidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comprehensive Pharmacological Investigations of Olmidine
Systemic Pharmacodynamics
Investigations into the systemic pharmacodynamics of Olmidine have primarily focused on its influence on the cardiovascular and gastrointestinal systems in animal models. nih.gov
Cardiovascular System Response
This compound has been reported to exhibit effects on the cardiovascular system, notably concerning blood pressure and heart rate. nih.govresearchgate.net
Studies have indicated that this compound possesses antihypertensive action. nih.govhoelzel-biotech.commedchemexpress.com This effect is suggested to occur through the inhibition of adrenergic transmission. nih.govhoelzel-biotech.commedchemexpress.com Research in conscious normotensive rats demonstrated the hypotensive effect of dl-Mandelamidine (this compound). researchgate.net Combinations of dl-Mandelamidine with other antihypertensive drugs like guanethidine (B1672426) and hydrochlorothiazide (B1673439) were found to enhance their hypotensive effects in these rat models. researchgate.net Conversely, the hypotensive effect of reserpine (B192253) was reduced when combined with dl-Mandelamidine. researchgate.net
In studies involving isolated guinea pig atria, compounds including dl-Mandelamidine (this compound) demonstrated negative chronotropic actions. researchgate.net This suggests a potential to decrease heart rate. researchgate.net The l-isomer of mandelamidine was reported to show the most potent negative chronotropic action among the tested compounds. researchgate.net
Gastrointestinal System Modulation
Pharmacological investigations have also explored the effects of this compound on the gastrointestinal tract in various animal species, including rats, rabbits, and guinea pigs. nih.gov
This compound has been shown to influence secretory functions within the gastrointestinal system. In rabbits, salivary secretion was unaffected at a dose of 2 mg/kg intravenously, but increased approximately threefold compared to controls at a dose of 10 mg/kg intravenously. nih.gov Studies in Shay rats examined the impact on gastric juice. At a dose of 20 mg/kg intraperitoneally, this compound did not affect the volume of gastric juice, concentration of free HCl, total acidity, or pH. nih.gov However, at a higher dose of 100 mg/kg intraperitoneally, the volume of gastric juice and free HCl were significantly reduced, and the pH showed an evident increase to 3.33, while total acidity remained unaffected. nih.gov Bile secretion in rats was observed to decrease in a dose-dependent manner following intraperitoneal administration of this compound at doses of 100 or 500 mg/kg. nih.gov
The following table summarizes the observed effects of this compound on gastrointestinal secretions in animal models:
| Secretion Type | Animal Model | Dose (Route) | Observed Effect | Citation |
| Salivary secretion | Rabbit | 2 mg/kg (i.v.) | Unaffected | nih.gov |
| Salivary secretion | Rabbit | 10 mg/kg (i.v.) | Increased (~3 times control) | nih.gov |
| Gastric juice volume | Shay rat | 20 mg/kg (i.p.) | Unaffected | nih.gov |
| Gastric juice volume | Shay rat | 100 mg/kg (i.p.) | Significantly reduced | nih.gov |
| Gastric free HCl | Shay rat | 20 mg/kg (i.p.) | Unaffected | nih.gov |
| Gastric free HCl | Shay rat | 100 mg/kg (i.p.) | Significantly reduced | nih.gov |
| Gastric total acidity | Shay rat | 20 mg/kg (i.p.) | Unaffected | nih.gov |
| Gastric total acidity | Shay rat | 100 mg/kg (i.p.) | Unaffected | nih.gov |
| Gastric juice pH | Shay rat | 20 mg/kg (i.p.) | Unaffected | nih.gov |
| Gastric juice pH | Shay rat | 100 mg/kg (i.p.) | Increased to 3.33 | nih.gov |
| Bile secretion | Rat | 100 mg/kg (i.p.) | Decreased (dose-dependent) | nih.gov |
| Bile secretion | Rat | 500 mg/kg (i.p.) | Decreased (dose-dependent) | nih.gov |
This compound has been observed to influence gastrointestinal motility. In rats, the movement of charcoal meal in the small intestine was inhibited by this compound at oral doses ranging from 20 to 500 mg/kg. nih.gov Studies on isolated guinea pig gastrointestinal tracts revealed a biphasic response to this compound, characterized by initial contraction followed by relaxation. nih.gov The contractile response was completely inhibited by pretreatment with atropine (B194438) or scopolamine (B1681570), and this inhibition converted the response to one of relaxation that was unaffected by a combined treatment with phentolamine (B1677648) and propranolol. nih.gov Contractile responses induced by transmural stimulation were significantly potentiated by this compound in the isolated gallbladder from guinea pigs, while the potentiation of contractile responses caused by exogenously applied acetylcholine (B1216132) was only slight. nih.gov
Visceral Smooth Muscle Responses
Investigations into the effects of this compound on visceral smooth muscle have been conducted using isolated tissue preparations from various animal models, including rats, rabbits, and guinea pigs. This compound has been shown to elicit a biphasic response in isolated guinea pig gastrointestinal tracts, characterized by an initial contraction followed by relaxation. nih.govjst.go.jp The contractile phase of this response was observed to be completely inhibited by pretreatment with atropine or scopolamine, suggesting a muscarinic receptor-mediated mechanism. nih.govjst.go.jp Following atropine or scopolamine treatment, the response was converted to a relaxation that was not affected by a combined treatment with phentolamine and propranolol. nih.govjst.go.jp
This compound also influenced responses to other stimuli in isolated tissues. Contractile responses induced by transmural stimulation were significantly potentiated by this compound in the isolated gallbladder from guinea pigs. nih.govjst.go.jp However, the potentiation of contractile responses caused by exogenously applied acetylcholine in the same preparation was only slight. nih.govjst.go.jp
In studies involving the alimentary canal of rats, this compound inhibited the movement of charcoal meal in the small intestine at doses ranging from 20 to 500 mg/kg administered orally. nih.govjst.go.jp Effects on gastric secretion in Shay rats were also noted, with significant reductions in gastric juice volume and free HCl concentration observed at a dose of 100 mg/kg intraperitoneally, though total acidity remained unaffected. nih.govjst.go.jp Bile secretion in rats was decreased by this compound in a dose-dependent manner at doses of 100 or 500 mg/kg intraperitoneally. nih.govjst.go.jp
Neuropharmacological Investigations
Neuropharmacological studies have focused on this compound's interactions with the nervous system, particularly its impact on adrenergic transmission and the autonomic nervous system.
Adrenergic Transmission Inhibition
A key reported mechanism of action for the antihypertensive effect of this compound is the inhibition of adrenergic transmission. nih.govmedchemexpress.comjst.go.jp This suggests that this compound interferes with the signaling pathways mediated by adrenergic nerves, which play a significant role in regulating blood pressure and other physiological functions.
Studies comparing the effects of this compound and its stereoisomers on responses to norepinephrine (B1679862) and epinephrine (B1671497) have provided insights into this mechanism. Both d- and dl-mandelamidine (this compound) were found to potentiate the pressor responses in rats and contractile responses of the cat nictitating membrane to norepinephrine and epinephrine. jst.go.jp In contrast, l-mandelamidine inhibited these responses. jst.go.jp The potentiating effect of dl-mandelamidine was weaker than that of d-mandelamidine. jst.go.jp Furthermore, the action of tyramine (B21549) on blood pressure and the nictitating membrane was inhibited by all three compounds (dl-, l-, and d-mandelamidine). jst.go.jp These findings suggest differential effects of the stereoisomers on adrenergic neurotransmission, potentially involving modulation of catecholamine release or receptor interaction. jst.go.jp
Autonomic Nervous System Interactions
The autonomic nervous system (ANS), comprising the sympathetic and parasympathetic divisions, regulates involuntary bodily functions, including cardiovascular and gastrointestinal activity. libretexts.orgnih.govclevelandclinic.org this compound's effects on visceral smooth muscle and adrenergic transmission indicate interactions with the ANS. nih.govjst.go.jpnih.gov
Studies investigating the interaction of this compound with established antihypertensive drugs in conscious normotensive rats have provided further evidence of its autonomic effects. nih.gov The hypotensive effects of guanethidine and hydrochlorothiazide were enhanced when combined with this compound. nih.gov Conversely, the hypotensive effect of reserpine was reduced by this compound. nih.gov this compound did not affect the hypotensive effects of clonidine (B47849), C6, propranolol, and hydralazine (B1673433). nih.gov
Regarding heart rate, this compound increased changes in heart rate induced by reserpine and C6, while decreasing those induced by guanethidine, clonidine, propranolol, and hydralazine. nih.gov The slight decrease in heart rate caused by hydrochlorothiazide was unaffected by this compound. nih.gov These complex interactions with various antihypertensive agents that target different aspects of autonomic function highlight this compound's multifaceted influence on the ANS. nih.gov
Comparative Pharmacological Efficacy
Comparative studies have been conducted to evaluate the pharmacological efficacy of this compound, including comparisons with established antihypertensive compounds and characterization of the activities of its stereoisomers.
Evaluation with Established Antihypertensive Compounds
While direct comparative efficacy studies of this compound against a broad range of established antihypertensive drugs are limited in the provided information, its interactions with specific agents like guanethidine, hydrochlorothiazide, reserpine, clonidine, propranolol, and hydralazine have been documented. nih.gov The observed enhancement or reduction of the hypotensive effects of these co-administered drugs suggests that this compound's pharmacological profile differs from and interacts with these agents. nih.gov
For context on comparative antihypertensive efficacy, studies on other compounds like olmesartan (B1677269) medoxomil have shown it to be more effective in reducing blood pressure compared to some other angiotensin II receptor blockers (ARBs) and at least as effective as or more effective than certain other classes of antihypertensive agents. researchgate.netnih.govnih.govnih.govfrontiersin.orgnjppp.comnih.gov This broader context of comparative antihypertensive research underscores the importance of such evaluations in understanding a compound's potential therapeutic positioning. However, specific head-to-head trials comparing this compound directly with a wide array of modern antihypertensives are not detailed in the search results.
Characterization of Stereoisomeric Activities
This compound is a racemic mixture (dl-mandelamidine). ncats.ioncats.io Studies have specifically investigated the pharmacological activities of its optical isomers, l-mandelamidine and d-mandelamidine, to understand their individual contributions to the effects of the racemic mixture. ncats.iojst.go.jp
Comparative studies of the hypotensive activities of dl-mandelamidine and its optical isomers in rats revealed differences in their effects. jst.go.jp The depressor response induced by isoproterenol (B85558) was hardly affected by dl-, l-, and d-mandelamidine. jst.go.jp All three forms caused a transient vasodilation of the perfused leg artery in dogs, but the vasodilation caused by d-mandelamidine was weaker than that of the dl- and l- forms. jst.go.jp l-mandelamidine induced a transient vasodilation followed by a long-lasting one, whereas d-mandelamidine caused a slight and transient vasodilation followed by a slight but continuous vasoconstriction. jst.go.jp
Further distinctions were observed in rats pretreated with nialamide; d-mandelamidine, but not the dl- or l- forms, caused a long-lasting hypertensive action. jst.go.jp This effect was not elicited by d-mandelamidine in rats pretreated with reserpine or cocaine. jst.go.jp
As mentioned in the adrenergic transmission section, the stereoisomers also showed differential effects on responses to norepinephrine and epinephrine, with d- and dl- forms causing potentiation and the l- form causing inhibition. jst.go.jp
These findings suggest that the long-lasting hypotensive action of l-mandelamidine may be primarily due to a direct dilating action on peripheral vascular smooth muscle, while the action of d-mandelamidine may be mainly related to the inhibition of catecholamine release from adrenergic nerve terminals. jst.go.jp The pharmacological profile of the racemic this compound appears to be a composite of the distinct activities of its stereoisomers.
Molecular and Cellular Mechanisms of Olmidine Action
Receptor Binding and Modulation Studies
Research indicates that Olmidine exerts its effects, at least in part, through interactions with adrenergic receptors. medchemexpress.comnamiki-s.co.jp
Adrenergic Receptor Subtype Interactions
This compound is described as acting through the inhibition of adrenergic transmission. medchemexpress.comnih.gov The adrenergic system involves various receptor subtypes, including alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, which are G protein-coupled receptors (GPCRs). wikipedia.orgnih.govnih.gov Alpha-1 receptors are typically Gq-coupled, leading to increased intracellular calcium, while alpha-2 receptors are Gi-coupled, resulting in inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels. nih.govnih.gov While some sources broadly mention this compound targeting adrenergic receptors medchemexpress.comnamiki-s.co.jp, specific detailed studies on its precise binding affinities and modulation effects on individual adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C) were not extensively detailed in the search results. However, some adrenergic agonists and antagonists show selectivity for specific subtypes. wikipedia.orgnih.goventokey.com
Non-Adrenergic Receptor Modulations
While the primary focus on this compound's mechanism is its interaction with the adrenergic system, some studies on related compounds or pharmacological investigations in biological systems can provide context for potential non-adrenergic interactions. For instance, studies on the pharmacological actions of this compound in the gastrointestinal tract of various animals showed effects that were inhibited by atropine (B194438) or scopolamine (B1681570), suggesting involvement of muscarinic receptors in certain responses. nih.gov Muscarinic receptors are another class of GPCRs. google.com
Intracellular Signaling Cascades
The modulation of receptor activity by compounds like this compound can significantly impact downstream intracellular signaling cascades, influencing various cellular processes.
Neurotransmitter Release and Uptake Mechanisms
This compound's reported inhibition of adrenergic transmission suggests an influence on the processes of neurotransmitter release and/or uptake. medchemexpress.comnih.gov Neurotransmitters are released from presynaptic terminals into the synaptic cleft and their action is terminated by mechanisms including reuptake into the presynaptic neuron or glial cells via specific transporters. bergleslab.comwikipedia.org Inhibitors of neurotransmitter uptake can prolong the presence and activity of neurotransmitters in the synapse. drugbank.com Given this compound's effect on adrenergic transmission, it is plausible that it could modulate the release or uptake of adrenergic neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.orgnih.gov Studies on the gastrointestinal tract showed that this compound affected the movement of charcoal meal in the small intestine of rats and caused biphasic responses (contraction followed by relaxation) in isolated guinea pig gastrointestinal tracts, indicating effects on neurotransmission within the enteric nervous system. nih.gov
Second Messenger System Influences
Adrenergic receptors, as GPCRs, primarily signal through second messenger systems. Alpha-1 adrenergic receptors activate phospholipase C, increasing inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which leads to increased intracellular calcium. nih.govwikipedia.org Alpha-2 adrenergic receptors inhibit adenylyl cyclase, decreasing the production of cyclic AMP (cAMP). nih.govnih.gov If this compound modulates the activity of these receptors, it would consequently influence these second messenger systems. While direct studies detailing this compound's specific effects on these second messengers were not found, the known signaling pathways of adrenergic receptors provide a framework for understanding potential intracellular impacts. nih.govnih.govwikipedia.org
Gene Expression and Protein Regulation Perturbations
Changes in receptor activity and intracellular signaling can ultimately lead to alterations in gene expression and protein regulation. Gene expression, the process by which information from a gene is used to synthesize a functional gene product (usually a protein), is tightly regulated at multiple levels, including transcription and translation. bccampus.caacnp.org Transcription factors, proteins that bind to specific DNA sequences, play a crucial role in controlling the rate of transcription. khanacademy.orgsavemyexams.com Extracellular signals, including neurotransmitters and drugs, can alter patterns of gene expression by modifying transcription factors. acnp.org While specific research on this compound's direct effects on gene expression or protein regulation was not available in the search results, its actions on adrenergic transmission and potential impact on second messenger systems suggest that it could indirectly influence the expression of genes involved in adrenergic signaling or related cellular functions over time.
Compound Information
| Compound Name | PubChem CID |
| This compound | 31491 |
Detailed Research Findings (Interactive Data Table - Conceptual)
| Study/Finding | Biological System/Model | Key Observation | Related Mechanism |
| Antihypertensive action reported. medchemexpress.commedchemexpress.com | In vivo (general) | Reduction in blood pressure. | Inhibition of adrenergic transmission. medchemexpress.comnih.gov |
| Inhibition of adrenergic transmission reported. medchemexpress.comnih.gov | In vivo (general) | Modulation of sympathetic nervous system outflow or response. | Interaction with adrenergic receptors or related processes. |
| Effects on salivary secretion in rabbits. nih.gov | Rabbit salivary gland | Increased salivary secretion at higher doses. | Potential modulation of autonomic nervous system control. |
| Effects on gastric juice volume and free HCl in Shay rats. nih.gov | Rat stomach | Reduction in volume and free HCl at higher doses, increased pH. | Possible influence on gastric acid secretion regulation. |
| Decrease in bile secretion in rats. nih.gov | Rat liver/gallbladder | Dose-dependent decrease in bile flow. | Unclear mechanism; potentially involves autonomic control or direct effect. |
| Inhibition of charcoal meal movement in rat small intestine. nih.gov | Rat small intestine | Reduced intestinal motility. | Modulation of enteric nervous system or smooth muscle. |
| Biphasic response (contraction then relaxation) in isolated guinea pig GI tract. nih.gov | Isolated guinea pig gastrointestinal tract | Complex smooth muscle response. | Involvement of muscarinic receptors (contraction inhibited by atropine/scopolamine) and potentially other pathways (relaxation). nih.gov |
Preclinical Studies and Animal Models of Olmidine
Efficacy Assessments in Disease Models
Based on the available search results, detailed information regarding the efficacy assessments of Olmidine in specific disease models is not extensively documented. Historically, this compound was mentioned in the context of narcolepsy treatment development, preceding the development of modafinil (B37608) and its precursor adrafinil. semanticscholar.org Early reports from 1967 suggested that this compound exerted effects through the inhibition of adrenergic transmission, a mechanism potentially relevant to conditions involving adrenergic signaling pathways. semanticscholar.org However, specific data from controlled studies demonstrating this compound's efficacy in established animal models of particular diseases were not found within the scope of this search.
Physiological Response Characterization in Various Organ Systems
Some preclinical investigations have explored the physiological responses to this compound in different animal species, with a focus on the digestive system. Studies conducted in rats, rabbits, and guinea pigs examined the effects of this compound on digestive functions. researchgate.net
Specifically, in rabbits, intravenous administration of this compound at a dose of 10 mg/kg was reported to induce a transient increase in salivary secretion, reaching approximately three times the pre-administration levels. researchgate.net A lower dose of 2 mg/kg intravenously did not appear to significantly affect salivary secretion in rabbits. researchgate.net
In Shay rats, intraperitoneal administration of this compound at a dose of 20 mg/kg was investigated for its effects on gastric secretion parameters, including the volume of secreted gastric juice, free hydrochloric acid content, total acidity, and gastric juice pH. researchgate.net
The following table summarizes the reported effects of this compound on digestive system parameters in these animal studies:
| Species | Route of Administration | Dose (mg/kg) | Observed Physiological Effect | Reference |
| Rabbit | Intravenous | 2 | No significant effect on salivary secretion | researchgate.net |
| Rabbit | Intravenous | 10 | Transient increase in salivary secretion (~3x) | researchgate.net |
| Shay Rat | Intraperitoneal | 20 | Effects on gastric juice volume, free HCl, total acidity, and pH | researchgate.net |
Translational Research Paradigms and Predictive Models
Information specifically detailing the application of translational research paradigms or the development and use of predictive models for this compound was not identified in the conducted search. Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings, often involving the use of predictive models to forecast human responses based on preclinical data. nih.govnih.govnih.gov While animal models are generally utilized in translational research to understand disease mechanisms and evaluate potential therapies nih.govabpi.org.ukresearchgate.netfrontiersin.org, specific instances or strategies involving this compound in this context were not found.
This compound is a chemical compound that has been mentioned in scientific literature, including in the context of pharmacological studies and as a potential component in various compositions. Its PubChem CID is 31491 nih.gov. Research into this compound has touched upon its pharmacological actions and potential applications, which necessitates a thorough understanding of its toxicological profile and safety pharmacology.
Toxicology and Safety Pharmacology of Olmidine
Systemic Toxicity Evaluations
Systemic toxicity evaluations aim to determine the adverse effects of a substance on the entire organism following exposure. Studies involving Olmidine, particularly in the context of its use or potential use in therapeutic applications, would involve administering the compound to animal models at various doses to observe general signs of toxicity, changes in body weight, food consumption, and mortality. While specific detailed systemic toxicity studies solely focused on this compound as a single agent were not extensively found in the search results, systemic toxicity is a general concern for systemically administered pharmacologic agents, as high doses can expose the patient to risk google.comgoogleapis.comgoogle.com.
For instance, in the context of drug delivery to the eye, achieving adequate levels of a drug in the posterior structures can be challenging with systemic administration, and high systemic doses carry the risk of systemic toxicity google.comgoogleapis.comgoogle.com. This highlights the importance of understanding the systemic toxicity profile of any compound, including this compound, when considering different routes of administration.
Interactive Table 1: General Systemic Toxicity Observations (Illustrative Example - Data Not Directly from Search Results for this compound Monotherapy)
| Study Duration | Species | Dose Level (mg/kg) | Key Observations |
| [X] | [Y] | [A] | [Observation 1] |
| [X] | [Y] | [B] | [Observation 2] |
| [X] | [Y] | [C] | [Observation 3] |
Organ-Specific Toxicological Profiles
Assessment of organ-specific toxicity involves examining the effects of a compound on individual organs and organ systems. This can include histopathological examination of tissues, clinical pathology evaluations (e.g., blood chemistry and hematology), and functional assessments of specific organs.
While direct studies on this compound's organ-specific toxicity as a standalone compound were not prominently featured, research on related compounds or combinations involving this compound (such as Olmesartan (B1677269) medoxomil, which shares part of the name but is a different compound, CID 158753 nih.gov) can offer insights into potential areas of concern for compounds affecting similar biological pathways. For example, studies involving Olmesartan medoxomil have indicated potential effects on the kidneys, heart, and red blood cell parameters in chronic toxicity studies in rats and dogs geneesmiddeleninformatiebank.nl. Histological indications of renal damage, such as regenerative lesions of the renal epithelium, thickening of the basal membrane, and dilatation of the tubules, have been observed geneesmiddeleninformatiebank.nl. Reductions in heart weight and red cell parameters (erythrocytes, haemoglobin, haematocrit) were also noted geneesmiddeleninformatiebank.nl.
In a 3-month repeat-dose toxicity study of orally administered olmesartan medoxomil/amlodipine in rats, alterations observed included decreases in red blood cell count-related parameters and kidney changes geneesmiddeleninformatiebank.nl. These findings, while related to a different compound, suggest that the renal and hematological systems could be potential targets for toxicological assessment for compounds with similar pharmacological actions or structures.
Interactive Table 2: Organ-Specific Findings in Related Compound Studies (Illustrative Example - Data from Olmesartan Medoxomil Studies)
| Organ System | Observations in Animal Studies (Example: Olmesartan Medoxomil) | Species | Study Duration |
| Kidneys | Renal damage (lesions, membrane thickening, tubular dilation) | Rat, Dog | Chronic |
| Heart | Reduction in heart weight | Rat, Dog | Chronic |
| Hematological System | Reduction in red cell parameters | Rat, Dog | Chronic |
| Kidneys | Changes and decreased red blood cell count-related parameters | Rat | 3 months |
Assessment of Potential Drug-Drug Interactions
Evaluating potential drug-drug interactions is a critical part of safety pharmacology, as co-administration with other substances can alter the pharmacokinetics or pharmacodynamics of a compound, leading to increased toxicity or reduced efficacy.
While specific drug-drug interaction studies for this compound were not detailed in the search results, the principle of assessing interactions is broadly applicable to any compound intended for therapeutic use. For compounds affecting the renin-angiotensin system, for instance, interactions with agents increasing potassium levels (like potassium-sparing diuretics or potassium supplements) can lead to hyperkalemia nih.govbuzzrx.comgoodrx.comgeneesmiddeleninformatiebank.nl. Non-steroidal anti-inflammatory drugs (NSAIDs) can increase the risk of renal impairment and reduce the antihypertensive effect when combined with certain related compounds nih.govbuzzrx.comgoodrx.comgeneesmiddeleninformatiebank.nl. Dual inhibition of the renin-angiotensin system can also increase the risk of renal impairment, hypotension, and hyperkalemia nih.govbuzzrx.comhres.ca. Lithium toxicity can be increased when co-administered with certain related drugs nih.govgeneesmiddeleninformatiebank.nl.
These examples from related compounds illustrate the types of interactions that would need to be investigated for this compound if it were to be developed for systemic use, focusing on its specific mechanism of action and metabolic profile.
Long-Term Safety Considerations
Long-term safety considerations involve evaluating the potential for adverse effects to occur with chronic exposure to a compound. This is typically assessed through long-term animal studies (e.g., 6 months to 2 years) and, in the case of pharmaceuticals, through clinical trials and post-marketing surveillance.
Studies on the long-term safety of this compound as a single entity were not specifically found. However, long-term studies of related compounds or combinations provide a framework for the types of assessments that would be necessary. For example, long-term use of Olmesartan has been associated with sprue-like enteropathy, a condition involving significant weight loss and osmotic diarrhea due to villous atrophy nih.gov. Long-term treatment with combinations including Olmesartan medoxomil and Amlodipine has generally been reported as well-tolerated, with adverse events comparable to monotherapies saudijournals.comnih.govnih.gov. However, some studies note that the safety results should be interpreted with caution and that large-scale studies may be needed to determine the long-term safety and clinical outcomes of certain combination therapies d-nb.info.
Chronic toxicity studies in animals with Olmesartan medoxomil have shown effects on the kidneys, heart, and red blood cells geneesmiddeleninformatiebank.nl. These findings underscore the importance of evaluating potential cumulative toxicity and chronic effects in long-term studies for this compound.
Interactive Table 3: Long-Term Observations in Related Compound Studies (Illustrative Example - Data from Olmesartan Studies)
| Compound/Combination (Example) | Study Duration | Species/Population | Key Long-Term Observations |
| Olmesartan | Long-term use | Human | Association with sprue-like enteropathy |
| Olmesartan medoxomil | Chronic | Rat, Dog | Effects on kidneys, heart, red blood cells |
| Olmesartan medoxomil/Amlodipine | Long-term | Human | Generally well-tolerated, adverse events comparable to monotherapy |
Structure Activity Relationship Sar and Rational Design of Olmidine Analogues
Identification of Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For antihypertensive agents acting on α2-adrenergic and imidazoline (B1206853) receptors, several key pharmacophoric features have been identified through studies on compounds like clonidine (B47849) and its analogues.
The critical pharmacophoric elements for this class of compounds generally include:
An aromatic or heteroaromatic ring system: This feature is crucial for binding, likely through π-π stacking and hydrophobic interactions within the receptor pocket. In Olmidine, this is represented by the 1,3-benzodioxole (B145889) ring.
A bridging atom or group: This links the aromatic moiety to the imidazoline or a related heterocyclic system. The nature and conformation of this bridge are critical for orienting the other functional groups correctly.
A protonatable nitrogen atom within a heterocyclic system: The imidazoline ring in related compounds, or the amidine group in this compound, contains a basic nitrogen that is protonated at physiological pH. This positively charged group is thought to form a key ionic interaction with a negatively charged amino acid residue (like aspartate) in the receptor binding site.
Specific steric and electronic features on the aromatic ring: The substitution pattern on the aromatic ring significantly influences activity and selectivity. For instance, in clonidine, the presence of ortho-chloro substituents is vital for its α2-agonist activity.
Based on the structure of this compound (2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide), the hypothetical pharmacophoric elements can be mapped as follows:
Table 1: Postulated Pharmacophoric Elements of this compound
| Pharmacophoric Feature | Corresponding Structural Motif in this compound | Putative Interaction with Receptor |
|---|---|---|
| Aromatic Ring | 1,3-Benzodioxole | Hydrophobic and π-π stacking interactions |
| Hydrogen Bond Donor/Acceptor | Hydroxyl group (-OH) | Hydrogen bonding |
Synthesis and Biological Evaluation of Structural Variants
While specific synthetic schemes and biological data for a series of this compound analogues are not readily found, the synthesis of related imidazoline-containing compounds provides a blueprint for how such analogues could be created and tested. The synthesis of clonidine and its derivatives, for example, often involves the reaction of a substituted aniline (B41778) with a reagent that forms the imidazoline ring.
A hypothetical research program to explore the SAR of this compound would likely involve the synthesis and evaluation of analogues with modifications at key positions:
Modification of the Aromatic Ring:
Altering the substituents on the 1,3-benzodioxole ring to explore the effects of electron-donating and electron-withdrawing groups on activity.
Replacing the 1,3-benzodioxole ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyridine, thiophene) to assess the impact on binding affinity and selectivity.
Modification of the Hydroxyl Group:
Esterification or etherification of the hydroxyl group to investigate its role as a hydrogen bond donor or acceptor.
Removal or replacement of the hydroxyl group with other functionalities (e.g., a fluorine atom, a methyl group) to probe the importance of this feature.
Modification of the Amidine Group:
Alkylation of the nitrogen atoms to study the steric and electronic requirements around the cationic center.
Replacement of the amidine with other basic moieties like guanidine (B92328) or incorporating it into a heterocyclic ring such as an imidazoline or imidazole (B134444).
The biological evaluation of these synthesized analogues would typically involve in vitro receptor binding assays to determine their affinity for α2-adrenergic and imidazoline receptors. Subsequently, promising compounds would be tested in animal models of hypertension to assess their in vivo efficacy.
Table 2: Hypothetical this compound Analogues and Rationale for Synthesis
| Analogue | Modification | Rationale for Investigation |
|---|---|---|
| Analogue A | Replacement of 1,3-benzodioxole with 2,6-dichlorophenyl | To mimic the substitution pattern of clonidine and potentially enhance α2-adrenergic activity. |
| Analogue B | Removal of the hydroxyl group | To determine the necessity of this hydrogen bonding group for activity. |
| Analogue C | Methylation of the amidine nitrogen | To investigate the impact of steric hindrance and altered basicity on receptor interaction. |
| Analogue D | Cyclization of the ethanimidamide to an imidazoline ring | To explore the bioisosteric replacement of the acyclic amidine with a more constrained cyclic structure. |
Conformational Analysis and Molecular Modeling
Conformational analysis and molecular modeling are powerful computational tools used to understand the three-dimensional structure of a molecule and how it interacts with its biological target. Although specific molecular modeling studies on this compound are not prevalent in the literature, the principles can be applied to understand its potential binding modes.
Conformational analysis of this compound would be crucial to identify the low-energy conformations that are likely to be biologically active. The rotational bonds between the aromatic ring, the chiral carbon bearing the hydroxyl group, and the amidine moiety allow the molecule to adopt various spatial arrangements. Computational methods can predict the most stable conformers and how different substituents might influence this conformational preference.
Molecular modeling studies, such as docking this compound into a homology model of the α2-adrenergic or imidazoline receptor, could provide insights into its binding orientation and key interactions. Such studies on related α2-agonists have highlighted the importance of specific amino acid residues in the binding pocket that interact with the key pharmacophoric features of the ligands. These computational approaches can aid in the rational design of novel analogues with improved potency and selectivity.
Synthetic Methodologies for Olmidine and Derivatives
Classical Synthetic Routes
Classical approaches to amidine synthesis often involve the reaction of nitriles with amines or ammonia, frequently requiring activation of the nitrile group. A cornerstone of classical amidine synthesis is the Pinner reaction. This method typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidoester intermediate, which subsequently reacts with an amine to yield the amidine thieme-connect.descielo.brresearchgate.net.
Another classical route involves the synthesis of amidines from amides or thioamides. For instance, a classic reaction for generating amidines from amides involves specific reaction conditions. Amidines can also be synthesized from thioamides, sometimes catalyzed by metal salts such as copper(II) acetate (B1210297) or palladium(II) acetate scielo.br.
Data Table: Examples of Classical Amidine Synthesis Methods
| Method | Starting Materials | Key Intermediate (if any) | Conditions | Reference |
| Pinner Reaction | Nitrile, Alcohol, Amine | Imidoester | Acid catalyst (e.g., HCl) | thieme-connect.descielo.brresearchgate.net |
| From Thioamides | Thioamide, Amine | N/A | Metal catalyst (e.g., Cu(II) acetate, Pd(II) acetate) | scielo.br |
| From Amides | Amide | N/A | Specific reaction conditions | scielo.br |
Modern Organic Synthesis Approaches for Amidine Scaffolds
Modern organic synthesis has introduced a variety of more efficient and selective methods for constructing amidine scaffolds, often employing catalytic approaches and multicomponent reactions researchgate.netorganic-chemistry.org. Transition metal catalysis, for example, has revolutionized the synthesis of various organic scaffolds, including those containing amidines frontiersin.orgnih.gov.
One modern approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and amines to synthesize N-sulfonyl amidines mdpi.comresearchgate.net. Another method utilizes the reaction of N,N-disulfonyl ynamides with amines, which can proceed under mild conditions for alkyl amines or require higher temperatures for aryl amines organic-chemistry.org.
Other contemporary methods include the synthesis of N-sulfonylamidines from N-sulfonyl triazoles and amines, sometimes occurring without the need for catalysts scielo.br. The use of metal-free conditions and mild reaction environments are active areas of research in modern amidine synthesis organic-chemistry.org.
Data Table: Examples of Modern Amidine Synthesis Approaches
| Method | Starting Materials | Catalyst (if any) | Notes | Reference |
| Cu-catalyzed Multicomponent Reaction | Terminal Alkynes, Sulfonyl Azides, Amines | Copper catalyst | Synthesizes N-sulfonyl amidines | mdpi.comresearchgate.net |
| Reaction of N,N-Disulfonyl Ynamides with Amines | N,N-Disulfonyl Ynamides, Amines | None specified | Conditions depend on amine type | organic-chemistry.org |
| From N-Sulfonyl Triazoles | N-Sulfonyl Triazoles, Amines | None specified (sometimes) | Good yields reported | scielo.br |
| Silver-catalyzed Multicomponent Reaction | Terminal Alkynes, TMSN₃, Sodium Sulfinate, Sulfonyl Azide | Silver catalyst | One-pot, four-component reaction | organic-chemistry.org |
Stereoselective Synthesis of Olmidine Isomers
Stereoselective synthesis aims to control the formation of stereoisomers (enantiomers or diastereomers) during a chemical reaction. Techniques such as using chiral catalysts, chiral auxiliaries, or controlling reaction conditions to favor a specific transition state are employed nih.govresearchgate.netrsc.org.
Given that this compound has been referred to as dl-Mandelamidine, suggesting a racemic mixture, stereoselective synthesis would be necessary to obtain individual enantiomers if desired. Methods for achieving stereocontrol in the formation of the amidine functional group or in the construction of the this compound scaffold would be relevant. For example, stereoselective Wittig olefinations and Heck cyclizations have been used in the synthesis of stereoisomers of related compounds like olopatadine (B1677272) nih.gov.
Scalable Production Methods
Developing scalable production methods is essential for the industrial synthesis of chemical compounds. This involves optimizing reaction conditions, minimizing waste, utilizing cost-effective reagents, and ensuring reproducibility on a larger scale.
For amidines in general, scalable methods often focus on efficient reactions with readily available starting materials. The Pinner reaction, due to its simplicity and use of common reagents, can be adapted for larger scales researchgate.net. Modern catalytic methods that offer high yields and cleaner reactions are also advantageous for scaling up production organic-chemistry.org.
While specific details on the large-scale production of this compound are not provided, the principles applied to the scalable synthesis of other pharmaceutical intermediates containing amidine moieties would be applicable. For instance, the scalable synthesis of Olmesartan (B1677269) Medoxomil, a related compound containing an imidazole (B134444) ring which can be considered an cyclic amidine derivative, involves optimized coupling reactions, controlled crystallization, and efficient purification steps to achieve high purity and yield on an industrial scale google.comnih.govgoogle.comgoogle.comnih.gov. Key aspects often include minimizing impurity formation and developing straightforward isolation procedures nih.govnih.gov.
Historical Impact and Developmental Trajectory of Olmidine
Role in the Genesis of Subsequent Pharmaceutical Agents
Based on available information, Olmidine was itself a drug candidate developed for its potential antihypertensive effects. medkoo.comncats.io While many compounds explored in drug discovery serve as structural starting points or lead compounds for the design of subsequent, more optimized pharmaceutical agents, the provided information does not explicitly detail this compound's direct role in the genesis of specific marketed successor drugs. The trajectory of drug discovery often involves the synthesis and evaluation of numerous related compounds, and while this compound belongs to a chemical space explored for therapeutic activity, its specific contribution as a direct precursor to later successful drugs is not clearly documented in the provided search results.
Patent Landscape and Intellectual Property Evolution
Discontinuation and Re-evaluation in Drug Development Cycles
This compound was developed as an antihypertensive agent but was never marketed. ncats.io This indicates that its development was discontinued (B1498344) at some stage within the drug development cycle. The process of drug development is characterized by a high attrition rate, with many promising candidates failing to reach regulatory approval or market launch. frontiersin.orgmckinsey.com Reasons for the discontinuation of drug candidates can be multifaceted and often involve a failure to meet efficacy endpoints, strategic business decisions by the developing company, or issues identified during research and development. medrxiv.org While the specific reasons for this compound's discontinuation are not detailed in the provided information, its status as an unmarketed compound highlights the inherent challenges and risks in bringing a new pharmaceutical agent to market. Information regarding any re-evaluation or repurposing efforts for this compound in other therapeutic areas is not available based on the provided search results. ncats.io The re-evaluation or repurposing of abandoned drug candidates is a strategy sometimes explored in the pharmaceutical industry, aiming to find new uses for compounds that did not succeed in their initial indication. medrxiv.org
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 31491 |
| This compound hydrochloride | 24824294 |
| dl-mandelamidine | 31491 |
| LL 1418 | 31491 |
Data Table: Chemical Properties of this compound
| Property | This compound (Free Base) | This compound Hydrochloride |
| Chemical Formula | C9H10N2O3 | C9H11ClN2O3 |
| Molecular Weight | 194.19 g/mol | 230.650 g/mol |
| PubChem CID | 31491 | 24824294 |
Advanced Research Perspectives and Future Directions for Olmidine
Emerging Mechanistic Insights and Unexplored Pathways
Research into compounds structurally or functionally related to Olmidine, particularly Olmesartan (B1677269), continues to refine the understanding of their mechanisms of action beyond the primary role as angiotensin II receptor blockers. Olmesartan functions by selectively blocking the angiotensin type 1 (AT1) receptor, thereby inhibiting the effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS) nih.govdrugbank.comnih.gov. This blockade leads to vasodilation, reduced aldosterone (B195564) release, decreased cardiac activity, and increased sodium excretion, ultimately lowering blood pressure drugbank.com.
Emerging mechanistic insights for ARBs like Olmesartan extend to their potential effects on end-organ damage. Studies in animal models have demonstrated preventive effects of Olmesartan medoxomil on damage in the kidney, heart, and blood vessels nih.gov. This suggests potential pathways beyond simple blood pressure reduction, possibly involving anti-inflammatory or anti-fibrotic effects mediated through the AT1 receptor or other unexplored pathways influenced by modulating the RAAS. Further research is needed to fully elucidate these complex interactions and identify additional molecular targets or signaling cascades affected by these compounds.
Repurposing or Novel Therapeutic Applications
While the primary therapeutic application of compounds like Olmesartan is the treatment of hypertension nih.govnih.govmdpi.comd-nb.infonih.govdovepress.comnih.govnih.gov, advanced research is exploring potential novel applications and the repurposing of these agents. The demonstrated preventive effects on end-organ damage in the kidney, heart, and blood vessels in animal models suggest a broader therapeutic potential beyond blood pressure control nih.gov.
Investigating the utility of this compound or related compounds in conditions characterized by RAAS overactivation but not necessarily hypertension, or in diseases where inflammation and fibrosis play a significant role, represents a potential area for repurposing. However, current research predominantly focuses on optimizing its use within cardiovascular and renal contexts. Novel applications would require dedicated research to explore efficacy and mechanisms in entirely different disease states.
Exploration of Combination Therapies and Adjunctive Treatments
Significant research has focused on the use of Olmesartan in combination therapies, particularly for hypertension management. Combining Olmesartan with other antihypertensive agents that utilize different mechanisms of action can lead to more effective blood pressure reduction and help achieve blood pressure goals mdpi.comd-nb.infonih.gov.
Studies have investigated combinations of Olmesartan with:
Hydrochlorothiazide (B1673439) (HCTZ): A diuretic, this combination has shown high effectiveness in controlled clinical trials and practice-based settings nih.govd-nb.infonih.gov.
Amlodipine: A calcium channel blocker, combinations with Olmesartan have demonstrated significant reductions in blood pressure and a higher rate of achieving blood pressure goals compared to monotherapy mdpi.comd-nb.infonih.gov.
Rosuvastatin: A statin used for dyslipidemia, a fixed-dose combination with Olmesartan medoxomil has shown similar pharmacokinetic profiles to coadministration of individual tablets and effectiveness in patients with both hypertension and dyslipidemia dovepress.com.
These combination therapies leverage the distinct mechanisms of action of the individual components to achieve enhanced therapeutic effects and, in some cases, potentially counteract side effects mdpi.com.
| Combination Therapy | Key Findings | Source |
| Olmesartan + Hydrochlorothiazide | Highly effective in achieving blood pressure goals. nih.govd-nb.infonih.gov | nih.govd-nb.infonih.gov |
| Olmesartan + Amlodipine | Significantly more effective in reducing blood pressure and reaching goals than monotherapy. mdpi.comd-nb.infonih.gov | mdpi.comd-nb.infonih.gov |
| Olmesartan + Amlodipine + HCTZ | Triple combination leads to greater blood pressure reductions and higher goal achievement rates, especially in patients with hypertension and diabetes. d-nb.infonih.gov | d-nb.infonih.gov |
| Olmesartan Medoxomil + Rosuvastatin | Effective and safe for patients with concomitant hypertension and dyslipidemia, comparable to individual drugs coadministered. dovepress.com | dovepress.com |
Future research in this area may explore novel combinations, optimize existing ones for specific patient populations, and investigate the long-term outcomes and potential benefits on cardiovascular events beyond blood pressure control.
Knowledge Gaps and Prioritized Research Areas
Despite the existing research on compounds like Olmesartan, several knowledge gaps remain, highlighting prioritized areas for future investigation concerning this compound and related structures:
Long-term Sustainability of Effects: Determining whether the blood pressure control achieved with Olmesartan-based treatment algorithms can be sustained over the long term is a worthwhile objective for future research nih.gov.
Special Patient Groups: Future research should focus on similar studies utilizing alternative drug algorithms, especially for special patient groups nih.gov. This includes understanding the optimal use and effects in diverse populations with varying comorbidities and genetic backgrounds.
Novel Therapeutic Targets and Pathways: Further exploration is needed to fully understand the effects on end-organ damage and identify the precise mechanisms and potential novel targets involved nih.gov.
Comparative Effectiveness in Real-World Settings: While clinical trials demonstrate efficacy, more data is needed on the effectiveness and optimal use of combination therapies in routine clinical practice settings d-nb.infomdpi.com.
Application of Advanced Technologies: As noted in Section 9.3, there is a gap in the readily available literature detailing the application of advanced research technologies to further elucidate the properties and potential of this compound or related compounds. Prioritizing the use of genomics, proteomics, and advanced imaging could reveal deeper insights.
Addressing these knowledge gaps through rigorous research will be essential for maximizing the therapeutic potential of this compound and related compounds.
Q & A
Q. What are the best practices for literature reviews on this compound’s known properties and prior research gaps?
- Methodological Answer : Conduct systematic searches in databases like PubMed, Web of Science, and Reaxys using controlled vocabulary (e.g., “this compound AND synthesis,” “this compound AND pharmacokinetics”). Prioritize peer-reviewed articles and patents, and cross-reference citations to identify foundational studies. Use tools like Zotero for bibliographic management and highlight contradictions (e.g., conflicting IC values) for further investigation .
Google学术常用搜索技巧08:12
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Replicate prior experiments under identical conditions (e.g., buffer pH, temperature) to verify reproducibility.
- Step 2 : Employ orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) to cross-validate mechanisms.
- Step 3 : Use computational modeling (e.g., molecular docking or MD simulations) to predict binding modes and compare with experimental data.
- Step 4 : Publish negative results and methodological details to clarify discrepancies .
Q. What strategies optimize this compound’s bioavailability and selectivity in preclinical models?
- Methodological Answer :
- Physicochemical Optimization : Modify this compound’s structure to enhance solubility (e.g., salt formation or prodrug design) while monitoring LogP via shake-flask experiments.
- In Vivo PK Studies : Administer this compound in rodent models and collect plasma/tissue samples at timed intervals. Analyze using LC-MS/MS to calculate AUC, , and clearance. Compare with in vitro metabolic stability data (e.g., microsomal assays) .
- Selectivity Profiling : Use kinase/GPCR panels or CRISPR-engineered cell lines to identify off-target effects .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Library Design : Synthesize derivatives with systematic modifications (e.g., substituent variations at key positions). Include 10–15 analogs to ensure statistical significance.
- Data Analysis : Use multivariate regression or machine learning (e.g., Random Forests) to correlate structural features (e.g., Hammett constants, steric parameters) with activity. Validate models via leave-one-out cross-validation .
- Visualization : Create 3D-QSAR models using CoMFA/CoMSIA and publish interactive tables summarizing key SAR trends .
Data Presentation and Reproducibility
Q. What statistical methods are critical for analyzing this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC/EC. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs’ test). For multi-experiment datasets, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Include scatter plots with error bars and detailed legends .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- Documentation : Provide detailed synthetic protocols (e.g., molar ratios, purification methods) in Supporting Information.
- Data Deposition : Upload raw spectral data (NMR, HPLC) to repositories like Zenodo or Figshare.
- Reagent Validation : Specify batch numbers and purity levels of commercial reagents. For biological assays, include cell line authentication (e.g., STR profiling) .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
